What is the chemical structure of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole
What is the chemical structure of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Their versatile chemical nature and ability to interact with a wide range of biological targets have made them a privileged structure in drug discovery.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole.
This document will delve into the detailed chemical structure, physicochemical properties, and potential synthesis pathways of this compound. Furthermore, it will explore its relevance and potential applications within the field of drug development, supported by established protocols and mechanistic insights.
Chemical Identity and Structure
The precise arrangement of substituents on the pyrazole ring is critical to the molecule's chemical behavior and biological activity. The structure of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is defined by its systematic IUPAC name and can be unambiguously represented by various chemical notations.
IUPAC Name and Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole . This name explicitly details the substitution pattern on the pyrazole ring:
-
1-ethyl: An ethyl group is attached to the nitrogen atom at position 1 of the pyrazole ring.
-
4-bromo: A bromine atom is located at position 4.
-
5-(ethoxymethyl): An ethoxymethyl group is attached at position 5.
The two-dimensional structure is as follows:
Caption: 2D Structure of 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole.
Chemical Identifiers
For precise identification and database searching, the following identifiers are crucial:
| Identifier | Value |
| Molecular Formula | C₈H₁₃BrN₂O |
| Molecular Weight | 233.10 g/mol |
| Canonical SMILES | CCOCC1=C(C=NN1CC)Br |
| InChI | InChI=1S/C8H13BrN2O/c1-3-11-7(8(9)5-10-11)6-12-4-2/h5H,3-4,6H2,1-2H3 |
| InChIKey | Not readily available in public databases |
| CAS Number | Not readily available in public databases |
Note: The absence of a readily available CAS number suggests this may be a novel or less-common compound.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not publicly available, predictions based on its structure and data from similar compounds can provide valuable insights.
| Property | Predicted/Estimated Value | Significance in Drug Development |
| XlogP | ~2.5 - 3.5 | Lipophilicity, affecting absorption and membrane permeability. |
| Boiling Point | >250 °C | Indicates low volatility. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents). | Crucial for formulation and in vitro assay design. |
| Hydrogen Bond Donors | 0 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 (2 Nitrogen, 1 Oxygen) | Affects solubility and potential for interactions with biological targets. |
| Reactivity | The C-Br bond is susceptible to various cross-coupling reactions. | Enables further chemical modification and library synthesis. |
Synthesis Strategies
While a specific, published synthesis for 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole was not found, a plausible synthetic route can be devised based on established pyrazole chemistry. A general and adaptable approach would involve the construction of the substituted pyrazole core followed by functionalization.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the ethyl group on the nitrogen and the ethoxymethyl group, leading back to a simpler pyrazole intermediate.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Protocol
The following protocol outlines a potential multi-step synthesis.
Step 1: Synthesis of 1-ethyl-1H-pyrazole
-
Reaction: Condensation of ethylhydrazine with a malondialdehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane) in the presence of an acid catalyst.
-
Rationale: This is a standard and high-yielding method for the formation of the pyrazole ring.
Step 2: Bromination of 1-ethyl-1H-pyrazole
-
Reaction: Electrophilic bromination at the 4-position using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.
-
Rationale: The 4-position of the pyrazole ring is electron-rich and readily undergoes electrophilic substitution.
Step 3: Formylation of 4-bromo-1-ethyl-1H-pyrazole
-
Reaction: Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 5-position.
-
Rationale: This is a classic method for the formylation of electron-rich heterocycles.
Step 4: Reduction to (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol
-
Reaction: Reduction of the aldehyde to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
-
Rationale: NaBH₄ is selective for aldehydes and ketones and will not affect the pyrazole ring or the bromo-substituent.
Step 5: Ethoxymethylation
-
Reaction: Williamson ether synthesis by deprotonating the alcohol with a base (e.g., sodium hydride) followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate.
-
Rationale: A robust and widely used method for ether formation.
Applications in Drug Discovery and Development
The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[1][3] The specific combination of substituents in 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole makes it a valuable building block for creating novel therapeutic agents.
Role as a Versatile Chemical Scaffold
The key to this molecule's utility lies in the reactivity of the C-Br bond. This allows for the introduction of a wide variety of functional groups via modern cross-coupling reactions.
Caption: Synthetic utility in generating diverse chemical libraries.
Potential Therapeutic Targets
Based on the activities of structurally related pyrazole derivatives, this scaffold could be used to develop inhibitors for several important drug targets:
-
Kinase Inhibitors: The pyrazole core is found in numerous kinase inhibitors used in oncology.[1][4] The ability to introduce diverse aryl and heteroaryl groups via Suzuki coupling makes this an attractive starting point for developing new kinase inhibitors.
-
Anti-inflammatory Agents: Several non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[3][5] This scaffold could be used to create novel analogues with improved efficacy or safety profiles.
-
Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[1][5]
-
Cannabinoid Receptor Modulators: Certain pyrazoline derivatives have been investigated as modulators of cannabinoid receptors.[5]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole is not available, general precautions for handling halogenated organic compounds should be followed. Based on similar compounds, it should be considered as a potential irritant.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Conclusion
4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole represents a highly versatile and promising scaffold for medicinal chemistry and drug development. Its functionalized pyrazole core, equipped with a reactive bromine handle, provides a gateway to a vast chemical space. By leveraging established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel compounds for screening against a multitude of biological targets. The proven success of the pyrazole nucleus in approved therapeutics underscores the potential of this and related compounds to contribute to the development of next-generation medicines.
References
-
SpectraBase. 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole. [Link]
-
ECHA. 4-(4-bromo-1H-pyrazol-3-yl)-1-ethyl-1H-pyrazole. [Link]
-
PubChem. Ethyl 4-bromo-5-methyl-1h-pyrazole-3-carboxylate. [Link]
-
SpectraBase. 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid - 1H NMR. [Link]
-
NextSDS. 4-bromo-1-ethyl-5-methyl-1H-pyrazole — Chemical Substance Information. [Link]
-
PubChem. Methyl 4-bromo-1-ethyl-1h-pyrazole-5-carboxylate. [Link]
-
PrepChem. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
-
PubChem. 4-bromo-1-ethyl-1h-pyrazole. [Link]
-
NextSDS. 4-bromo-5-methyl-1H-pyrazole — Chemical Substance Information. [Link]
-
ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
-
IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]
-
PubChem. 4-bromo-5-ethyl-1-methyl-1h-pyrazole. [Link]
-
PubChem. 4-bromo-1-ethyl-1h-pyrazole-5-carboxylic acid. [Link]
-
Merck. 4-Bromo-1-ethyl-5-methyl-1H-pyrazole. [Link]
-
ECHA. 4-bromo-5-methyl-1H-pyrazol-3-amine. [Link]
-
PMC. Recent advances in the therapeutic applications of pyrazolines. [Link]
- Google Patents. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ResearchGate. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
-
PubMed. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
International Journal for Research in Applied Science & Engineering Technology. A Review on Pyrazole Chemistry. [Link]
